An In-depth Technical Guide to 2,6-Dibromo-4-chloropyridine: A Versatile Building Block for Research and Development
An In-depth Technical Guide to 2,6-Dibromo-4-chloropyridine: A Versatile Building Block for Research and Development
Abstract: This technical guide provides a comprehensive overview of 2,6-Dibromo-4-chloropyridine, a key halogenated pyridine intermediate for researchers, scientists, and professionals in drug development and materials science. The guide details the compound's chemical and physical properties, outlines a plausible synthetic route, and explores its reactivity in pivotal cross-coupling reactions. Furthermore, it discusses the applications of this versatile building block in the synthesis of complex molecules and highlights essential safety and handling protocols.
Note on Nomenclature: Initial inquiries for "2,4-Dibromo-6-chloropyridine" did not yield significant results for a pyridine derivative. This guide focuses on the readily available and synthetically versatile isomer, 2,6-Dibromo-4-chloropyridine .
Core Compound Identification and Properties
2,6-Dibromo-4-chloropyridine is a tri-substituted pyridine ring, featuring two bromine atoms at the 2 and 6 positions and a chlorine atom at the 4 position. This substitution pattern imparts distinct reactivity to each halogen, making it a valuable and versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 2,6-Dibromo-4-chloropyridine
| Property | Value | Source(s) |
| CAS Number | 1196156-59-8 | [1] |
| Molecular Formula | C₅H₂Br₂ClN | [1] |
| Molecular Weight | 271.34 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| SMILES | ClC1=CC(Br)=NC(Br)=C1 | [2] |
| InChI Key | ZDPXTYKMHYSMQW-UHFFFAOYSA-N |
Synthesis of 2,6-Dibromo-4-chloropyridine
A likely precursor for this synthesis is 2,4,6-trichloropyridine. By exploiting the differential reactivity of the halogen substituents, a selective halogen exchange reaction can be envisioned.
Proposed Synthetic Protocol:
This protocol is a predicted method based on similar, documented syntheses.
Reaction: Halogen exchange of 2,4,6-trichloropyridine with a bromide source.
Step-by-Step Methodology:
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To a solution of 2,4,6-trichloropyridine in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or sulfolane), add a source of bromide ions, such as sodium bromide or hydrobromic acid.
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Heat the reaction mixture to a temperature typically ranging from 100 to 150°C.[4] The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to follow the disappearance of the starting material and the formation of the desired product.
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Upon completion of the reaction, the mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
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The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification of the crude product can be achieved by recrystallization or column chromatography on silica gel to afford pure 2,6-Dibromo-4-chloropyridine.
Causality Behind Experimental Choices: The choice of a high-boiling polar aprotic solvent is crucial to facilitate the nucleophilic aromatic substitution (SNAAr) reaction. The higher temperature provides the necessary activation energy for the halogen exchange to occur. Monitoring the reaction is essential to prevent over-bromination or decomposition of the product.
Diagram 1: Proposed Synthesis of 2,6-Dibromo-4-chloropyridine
Caption: Proposed synthetic route to 2,6-Dibromo-4-chloropyridine.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2,6-Dibromo-4-chloropyridine lies in the differential reactivity of its three halogen atoms in cross-coupling reactions. The carbon-bromine bonds are generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization of the pyridine ring.[5] This regioselectivity is a powerful tool for the construction of complex molecular architectures.
Key Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. By carefully selecting the reaction conditions, it is possible to selectively couple at the more reactive bromo positions while leaving the chloro group intact for subsequent transformations.[6]
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Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties onto the pyridine ring. Similar to the Suzuki coupling, the reaction is expected to proceed preferentially at the C-Br positions.[2][7]
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Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the halogenated positions of the pyridine ring.[8] The ability to selectively introduce amino groups is of particular importance in the synthesis of pharmaceutical compounds.
Diagram 2: Reactivity of 2,6-Dibromo-4-chloropyridine in Cross-Coupling Reactions
Caption: Key cross-coupling reactions of 2,6-Dibromo-4-chloropyridine.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are crucial intermediates in the pharmaceutical industry.[7] The pyridine scaffold is a common feature in many biologically active molecules, and the ability to introduce diverse substituents through cross-coupling reactions makes compounds like 2,6-Dibromo-4-chloropyridine highly valuable.[5] Its derivatives have potential applications as kinase inhibitors, antiviral agents, and modulators of various signaling pathways.[5]
In materials science, the rigid and electron-deficient nature of the pyridine ring makes it an attractive component for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.
Safety and Handling
2,6-Dibromo-4-chloropyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard and Precautionary Statements
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed | P261, P280, P305+P351+P338 |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation |
Source:[2]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
2,6-Dibromo-4-chloropyridine is a highly functionalized and synthetically versatile building block with significant potential in drug discovery, materials science, and organic synthesis. Its differential halogen reactivity allows for selective and controlled functionalization of the pyridine core through a variety of cross-coupling reactions. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field.
References
Sources
- 1. 2,6-Dibromo-4-chloropyridine | C5H2Br2ClN | CID 20280769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1196156-59-8|2,6-Dibromo-4-chloropyridine|BLD Pharm [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. alfa-industry.com [alfa-industry.com]
